molecular formula C10H9NO6 B8387076 Methyl 2-hydroxy-7-nitro-2,3-dihydrobenzofuran-4-carboxylate

Methyl 2-hydroxy-7-nitro-2,3-dihydrobenzofuran-4-carboxylate

Cat. No. B8387076
M. Wt: 239.18 g/mol
InChI Key: OQYHLSZZZVONMP-UHFFFAOYSA-N
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Patent
US08691822B2

Procedure details

Methyl 2-allyl-3-hydroxy-4-nitro-benzoate 1d (5.39 g, 22.70 mmol) was dissolved in 110 mL of the mixture solvent of dichloromethane and methanol (V/V=10:1), the reaction solution was cooled down to −78° C. and filled with oxone. After stirring for 50 minutes, oxone was removed from filling with. The reaction mixture was stirred for another 20 minutes, then filled with argon and stirred for 10 minutes. Triphenyl phosphine (17.80 g, 68.10 mmol) was added. After removing the dry ice bath, the resulting mixture was allowed to room temperature and stirred for 3 hours. The reaction solution was concentrated under reduced pressure, added with 200 mL of ethyl acetate, washed with water (100 mL×3) and saturated sodium chloride solution (100 mL×3) successively, then dried over anhydrous magnesium sulfate, filtered and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound methyl 2-hydroxy-7-nitro-2,3-dihydrobenzofuran-4-carboxylate 1e (5.20 g, yield: 96.0%) as a brown solid.
Name
Methyl 2-allyl-3-hydroxy-4-nitro-benzoate
Quantity
5.39 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[C:13]([OH:14])=[C:12]([N+:15]([O-:17])=[O:16])[CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7])[CH:2]=C.[OH:18]OS([O-])=O.[K+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>ClCCl.CO>[OH:18][CH:2]1[CH2:1][C:4]2=[C:5]([C:6]([O:8][CH3:9])=[O:7])[CH:10]=[CH:11][C:12]([N+:15]([O-:17])=[O:16])=[C:13]2[O:14]1 |f:1.2|

Inputs

Step One
Name
Methyl 2-allyl-3-hydroxy-4-nitro-benzoate
Quantity
5.39 g
Type
reactant
Smiles
C(C=C)C1=C(C(=O)OC)C=CC(=C1O)[N+](=O)[O-]
Name
mixture
Quantity
110 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Three
Name
Quantity
17.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
oxone was removed
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for another 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
filled with argon
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
After removing the dry ice bath
CUSTOM
Type
CUSTOM
Details
was allowed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
added with 200 mL of ethyl acetate
WASH
Type
WASH
Details
washed with water (100 mL×3) and saturated sodium chloride solution (100 mL×3) successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
OC1OC=2C(C1)=C(C=CC2[N+](=O)[O-])C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.